molecular formula C18H19N3O4S B2589064 N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851978-61-5

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2589064
CAS No.: 851978-61-5
M. Wt: 373.43
InChI Key: HCFHBWLLFMYLDG-UHFFFAOYSA-N
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Description

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic hybrid compound designed for research in medicinal chemistry and antimicrobial discovery. Its molecular structure incorporates two pharmacologically significant motifs: a 2,4-dimethoxybenzohydrazide group and a 4-ethoxybenzothiazole ring. Benzothiazole derivatives are privileged scaffolds in drug discovery due to their broad spectrum of reported biological activities, which include antimicrobial, anticancer, and anthelmintic effects . The hydrazide functional group is a key feature in many bioactive molecules and is commonly used to create hydrazone derivatives for investigating new antimicrobial agents . This specific compound is of high research value for exploring structure-activity relationships, particularly in the development of novel agents targeting multidrug-resistant bacterial and fungal strains . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for evaluating inhibitory effects on microbial growth and efflux pumps. It is intended for use in strictly controlled laboratory settings to advance the understanding of hybrid molecular structures in bioactivity.

Properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-4-25-13-6-5-7-15-16(13)19-18(26-15)21-20-17(22)12-9-8-11(23-2)10-14(12)24-3/h5-10H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHBWLLFMYLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole and benzohydrazide moieties can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic research, particularly in the areas of antimicrobial and anticancer agents.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Reaction Parameters :

  • Temperature: 70–80°C (reflux)
  • Solvent: Ethanol or DMF
  • Yield: 75–90% (estimated from analogs)

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound within the benzothiazole family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an ethoxy group on the benzothiazole moiety and dimethoxy substitutions on the benzohydrazide component. The general formula is C18H20N2O4SC_{18}H_{20}N_2O_4S.

Synthesis Methods

The synthesis typically involves:

  • Condensation Reactions : Utilizing 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Cyclization : Often catalyzed by diethylsilane under high-pressure conditions.

These methods are designed to enhance yield while minimizing environmental impact through green chemistry principles.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Particularly in breast and lung cancer cell lines.
  • Mechanisms of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

4. Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar benzothiazole derivatives:

Compound NameStructureBiological ActivityKey Findings
N-(4-methoxy-1,3-benzothiazol-2-yl)-benzamideStructureModerate antibacterialEffective against Gram-positive bacteria
N-(4-fluoro-1,3-benzothiazol-2-yl)-benzohydrazideStructureHigh anticancerInduces apoptosis in leukemia cells

Case Study 1: Antimicrobial Efficacy

In a study conducted by Deshmukh et al. (2007), the compound was tested against various pathogens. Results indicated that it outperformed several existing antibiotics in inhibiting bacterial growth.

Case Study 2: Anticancer Potential

A recent study published in PubMed highlighted the effects of this compound on MCF-7 (breast cancer) cells. The findings revealed a dose-dependent decrease in cell viability along with morphological changes indicative of apoptosis.

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